
JNJ-7777120
Overview
Description
JNJ-7777120 is a synthetic compound developed by Johnson & Johnson Pharmaceutical Research & Development. It acts as a potent and selective antagonist at the histamine H4 receptor. This compound has demonstrated significant anti-inflammatory effects and has been shown to be superior to traditional antihistamines in the treatment of pruritus (itching) .
Preparation Methods
The synthesis of JNJ-7777120 involves the coupling of 5-chloroindole-2-carboxylic acid with 4-methylpiperazine. This reaction is typically carried out in the presence of coupling reagents such as 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (HATU), 1-hydroxy-7-azabenzotriazole (HOAT), and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) . Industrial production methods for this compound have not been extensively documented, but the described synthetic route is efficient and yields a high-purity product.
Chemical Reactions Analysis
JNJ-7777120 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and piperazine moieties. Common reagents used in these reactions include various nucleophiles and electrophiles. The major products formed from these reactions are typically derivatives of the original compound with modifications at the indole or piperazine rings .
Scientific Research Applications
Inflammatory Diseases
- Asthma : In murine models of asthma, JNJ-7777120 significantly reduced inflammatory markers. Administration of the compound resulted in decreased eosinophil infiltration in bronchoalveolar lavage fluids and reduced serum concentrations of anti-ovalbumin IgE . The compound's effects were more pronounced when administered during the provocation phase rather than sensitization .
- Dermatitis : this compound demonstrated antipruritic effects in models of contact dermatitis, where it reduced symptoms associated with skin inflammation . In a study involving croton oil-induced ear inflammation in mice, this compound inhibited polymorphonuclear leukocyte infiltration in a dose-dependent manner .
- Ischemic Injury : Chronic administration of this compound post-ischemia reduced brain damage and improved neurological outcomes in animal models, suggesting its potential for neuroprotective applications .
Neurological Disorders
Research indicates that this compound may influence glutamatergic signaling, which is critical in mood regulation and depression. In a mild stress model with rats, treatment with this compound increased locomotor activity and reduced immobility time in forced swimming tests, suggesting antidepressant-like effects . The compound also enhanced gene expression related to glutamate transporters, indicating a possible mechanism for its effects on mood disorders .
Efficacy Data
The efficacy of this compound across various studies can be summarized as follows:
Clinical Implications
While this compound has shown promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. The compound's ability to selectively target the H4 receptor positions it as a potential candidate for treating various allergic and inflammatory conditions, as well as mood disorders.
Mechanism of Action
JNJ-7777120 exerts its effects by selectively antagonizing the histamine H4 receptor. This receptor is involved in the mediation of inflammatory and immune responses. By blocking the histamine H4 receptor, this compound inhibits the migration of mast cells and neutrophils, thereby reducing inflammation and pruritus .
Comparison with Similar Compounds
Similar compounds to JNJ-7777120 include JNJ-39758979 and toreforant. Both of these compounds are also selective histamine H4 receptor antagonists and have shown anti-inflammatory and anti-pruritic activities. this compound is unique in its specific chemical structure, which includes a 5-chloroindole moiety and a 4-methylpiperazine group . This structural uniqueness contributes to its specific pharmacological profile and its effectiveness in certain therapeutic applications.
Biological Activity
JNJ-7777120 is a selective antagonist of the histamine H4 receptor (H4R), which has garnered attention due to its potential therapeutic applications in treating various inflammatory conditions. This compound has shown significant biological activity, particularly in models of asthma, dermatitis, and other inflammatory diseases. Below is a detailed examination of its biological activity, supported by data tables and case studies.
- Chemical Name : 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine
- Molecular Formula : C14H16ClN3O
- Purity : ≥98%
- Affinity : Ki = 4.5 nM for H4R
- Selectivity : >1000-fold for H4R over other histamine receptors .
This compound acts primarily by antagonizing the H4 receptor, which is predominantly expressed in immune cells and plays a crucial role in mediating inflammatory responses. The compound has demonstrated the ability to inhibit chemotaxis of eosinophils and mast cells, key players in allergic responses and asthma .
In Vitro Studies
This compound has been evaluated in various in vitro settings, demonstrating its potent antagonistic effects:
- Eosinophil Chemotaxis : Inhibition with an IC50 of 86 nM for human eosinophils and 40 nM for murine bone marrow mast cells .
- Histamine Inhibition : It showed functional antagonistic activity in cellular assays, evidenced by a pA2 value of 8.1 .
In Vivo Studies
Numerous animal models have been utilized to assess the efficacy of this compound:
- Asthma Models :
- Dermatitis Models :
- Ischemic Stroke Models :
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Model Description | Key Findings |
---|---|---|
In Vitro | Eosinophil Chemotaxis | IC50 = 86 nM (human); IC50 = 40 nM (murine) |
In Vivo | Ovalbumin-induced asthma | Reduced IgE levels; 75% reduction in eosinophils |
In Vivo | Contact Dermatitis | Significant antipruritic effects |
In Vivo | Focal Ischemia | Reduced ischemic damage; decreased IL-1β and TNF-α |
Case Study 1: Asthma Induction
In a study where asthma was induced via ovalbumin sensitization, this compound was administered at different stages. Results indicated that the timing of administration influenced its efficacy; application during provocation was more effective than during sensitization .
Case Study 2: Neuroprotection
Chronic treatment with this compound post-focal ischemia demonstrated neuroprotective effects, including reduced microglial activation and improved neurological outcomes. These findings suggest that H4R antagonism may be beneficial in managing neuroinflammation following ischemic events .
Q & A
Basic Research Questions
Q. How can researchers confirm the selectivity of JNJ-7777120 for the histamine H4 receptor (H4R) over other histamine receptor subtypes?
To validate selectivity, use radioligand binding assays with recombinant human H1R, H2R, H3R, and H4R. This compound exhibits a Ki of 4.5 nM for H4R and >1,000-fold selectivity over H1R/H2R/H3R . Functional assays (e.g., cAMP or calcium flux) in transfected cell lines further confirm subtype specificity. Cross-reactivity screening against 50+ unrelated GPCRs, ion channels, and enzymes is also recommended to exclude off-target effects .
Q. What experimental models are suitable for assessing this compound’s efficacy in vivo?
- Mast cell migration models : Measure histamine-induced chemotaxis in mouse bone marrow-derived mast cells (BMMCs) or tracheal mast cells .
- Zymosan-induced peritonitis : Quantify neutrophil infiltration in mice, a mast cell-dependent inflammation model where this compound shows significant inhibition .
- Itch response models : Evaluate scratching behavior in mice induced by compound 48/80 or fluorescein isothiocyanate (FITC), where H4R antagonism reduces pruritus .
Q. What are the solubility and stability considerations for this compound in preclinical studies?
this compound has poor aqueous solubility (<1 mg/mL) but dissolves well in DMSO (56 mg/mL). For in vivo dosing, prepare stock solutions in DMSO and dilute in saline or vehicle (e.g., 5% Tween-80). Stability: Store at -20°C (solid) or -80°C (DMSO solutions); avoid repeated freeze-thaw cycles. Shelf life: ≥1 year for solids, 6 months for solutions .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s agonist/antagonist activity in different experimental systems?
this compound exhibits biased signaling depending on the cellular context. For example:
- Inverse agonism : Observed in osteosarcoma cell lines with constitutive H4R activity .
- Partial β-arrestin agonism : Activates β-arrestin-mediated pathways (e.g., MAPK) while antagonizing Gαi signaling . Methodological resolution : Use multiple assays (e.g., GTPγS binding for G-protein activity, β-arrestin recruitment assays) and compare results across species orthologs (human vs. rodent H4R) .
Q. What strategies mitigate species-specific discrepancies in this compound’s pharmacokinetics and efficacy?
- Bioavailability differences : Rats show 30% oral bioavailability vs. 100% in dogs. Adjust dosing regimens based on species-specific PK studies (e.g., half-life = 3 hours in both species) .
- Functional variability : Mouse/rat H4R may exhibit divergent ligand responses. Use humanized H4R transgenic models or validate findings with species-matched receptor constructs .
Q. How can adrenal toxicity observed in rats and dogs during chronic this compound administration inform translational research?
Adrenal cortical toxicity in rodents and dogs (e.g., vacuolation) highlights the need for longitudinal histopathology in preclinical trials. Monitor cortisol levels and adrenal gland weight changes. Consider alternative H4R antagonists (e.g., JNJ-39758979) with improved safety profiles, though these may still require vigilance for hematological adverse effects (e.g., neutropenia) .
Q. Methodological Guidelines for Data Interpretation
- Bias analysis : When comparing in vitro and in vivo data, account for this compound’s β-arrestin bias, which may skew pathway-specific outcomes .
- Dose optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC50 values (e.g., 4.5 nM) with effective plasma concentrations in vivo .
- Contradictory inflammation results : Resolve pro-inflammatory vs. anti-inflammatory effects by profiling cytokine release (e.g., IL-12 suppression in monocytes vs. neutrophil inhibition in peritonitis) .
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJRYMLJBBEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963461 | |
Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459168-41-3 | |
Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ7777120 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JNJ-7777120 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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